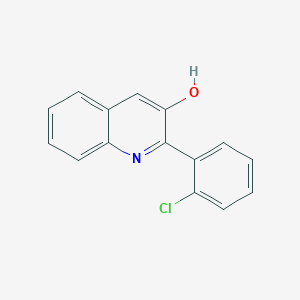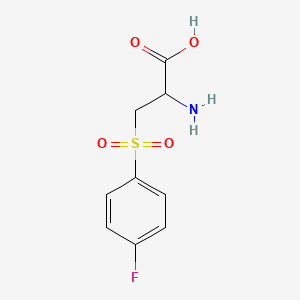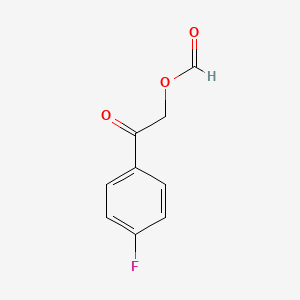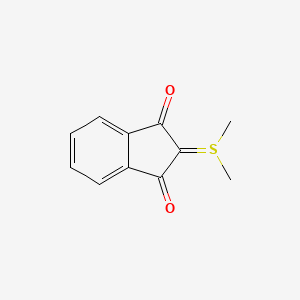![molecular formula C10H17ClN2O B14729527 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea CAS No. 13908-24-2](/img/structure/B14729527.png)
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bicyclo[221]hept-2-yl-3-(2-chloroethyl)urea is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products typically include amines or alcohols.
Hydrolysis: Hydrolysis yields amines and carbon dioxide.
科学的研究の応用
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The bicyclic structure may also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a urea moiety.
Bicyclo[2.2.1]hept-5-en-2-yl acetate: Another derivative with an acetate group.
Bicyclo[2.2.1]hept-2-ylamine: The amine precursor used in the synthesis of the urea derivative.
Uniqueness
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea is unique due to its combination of a bicyclic structure and a chloroethyl urea moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
13908-24-2 |
|---|---|
分子式 |
C10H17ClN2O |
分子量 |
216.71 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C10H17ClN2O/c11-3-4-12-10(14)13-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H2,12,13,14) |
InChIキー |
SYLXUMNNMPYKQK-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)

![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
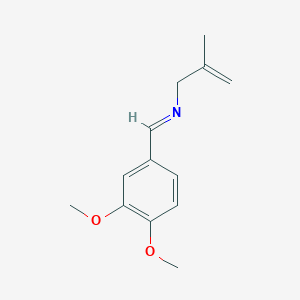
![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
